

Spectroscopic Profile of 2-Acetylbutyrolactone: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetylbutyrolactone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetylbutyrolactone** (CAS No. 517-23-7), a key intermediate in the synthesis of various pharmaceuticals and a versatile building block in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

2-Acetylbutyrolactone, with the chemical formula $C_6H_8O_3$, is a derivative of γ -butyrolactone. Its structure, featuring both a lactone ring and an acetyl group, provides a unique platform for a variety of chemical transformations. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in synthetic applications. This guide presents a compilation of its 1H NMR, ^{13}C NMR, IR, and MS data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Acetylbutyrolactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **2-Acetylbutyrolactone** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **2-Acetylbutyrolactone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	m	2H	-CH ₂ - (C4)
2.29	s	3H	-C(O)CH ₃
3.65	t, J=9.0 Hz	1H	-CH- (C3)
~4.2	m	2H	-O-CH ₂ - (C5)

Note: Data acquired in CDCl_3 at 400 MHz. Chemical shifts are referenced to tetramethylsilane (TMS). The spectrum shows the presence of both enol and keto tautomers.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Acetylbutyrolactone**

Chemical Shift (δ) ppm	Assignment
29.3	-C(O)CH ₃
30.5	-CH ₂ - (C4)
54.4	-CH- (C3)
65.8	-O-CH ₂ - (C5)
174.4	Lactone C=O (C2)
201.8	Ketone C=O

Note: Data acquired in CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-Acetylbutyrolactone** are detailed below.

Table 3: IR Spectroscopic Data for **2-Acetylbutyrolactone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Weak	C-H stretch (CH ₂)
1765	Strong	C=O stretch (lactone)
1720	Strong	C=O stretch (ketone)
1423	Medium	CH ₂ scissoring
1360	Medium	CH ₂ wagging
1217	Medium	CH ₂ twisting
1180	Strong	C-O stretch
785	Medium	CH ₂ rocking

Note: The presence of two distinct carbonyl peaks confirms the lactone and ketone functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **2-Acetylbutyrolactone** are as follows.

Table 4: Mass Spectrometry Data for **2-Acetylbutyrolactone**

m/z	Relative Intensity (%)	Assignment
128	2.6	[M] ⁺ (Molecular Ion)
86	48.5	[M - C ₂ H ₂ O] ⁺
43	100	[CH ₃ CO] ⁺ (Base Peak)
41	26.9	[C ₃ H ₅] ⁺

Note: Data obtained via electron ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **2-Acetylbutyrolactone** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: ~3 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: 16 ppm
- Temperature: 298 K

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm

- Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **2-Acetylbutyrolactone** was placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Data Processing: The sample spectrum was baseline-corrected and the peak positions were identified.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **2-Acetylbutyrolactone** was prepared in dichloromethane (1 mg/mL).

GC Conditions:

- Injection Volume: 1 μ L
- Injector Temperature: 250 $^{\circ}$ C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Oven Program: Initial temperature of 50 $^{\circ}$ C, hold for 2 minutes, then ramp to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.

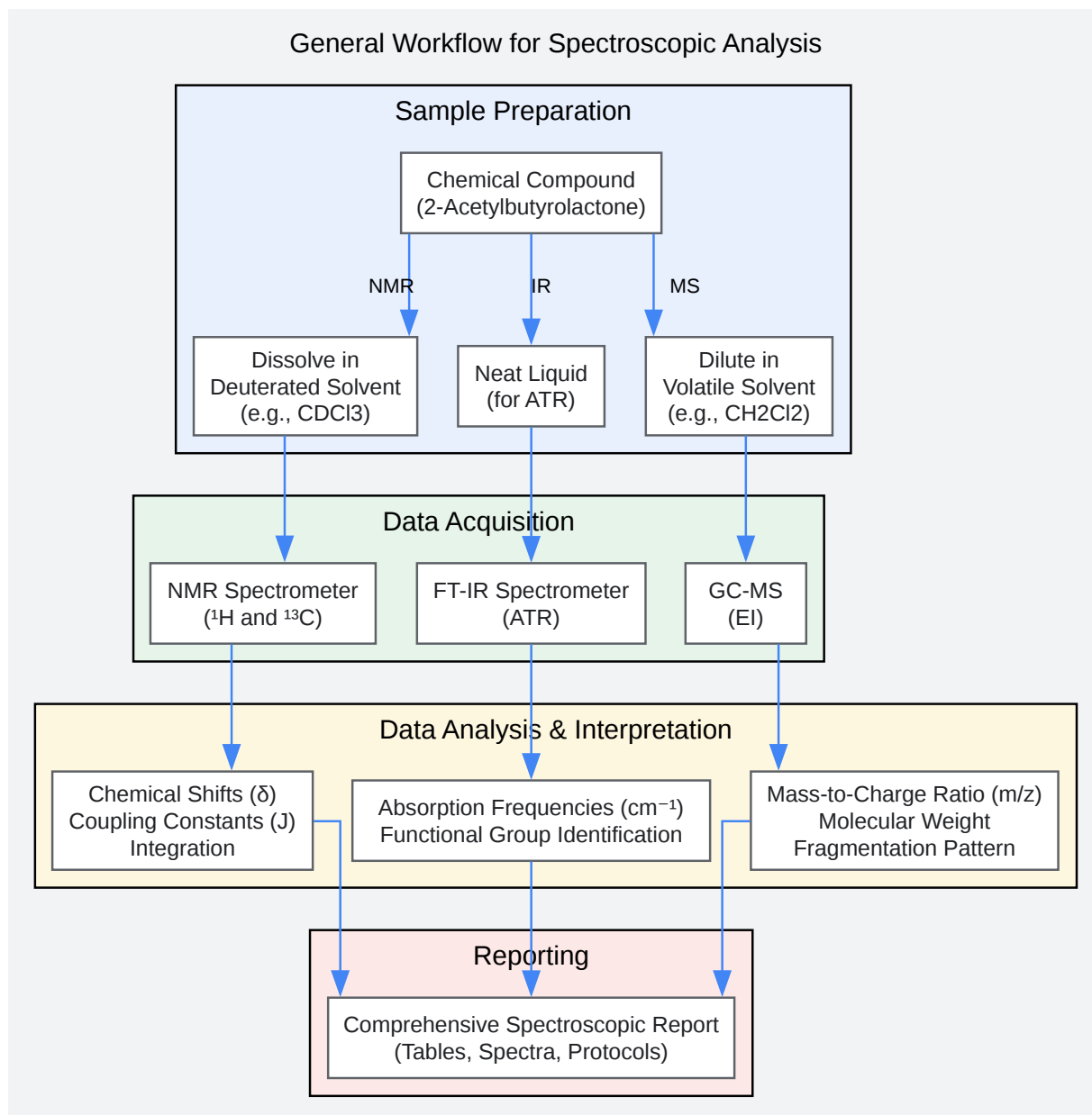
MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 40-400 amu
- Source Temperature: 230 $^{\circ}$ C
- Quadrupole Temperature: 150 $^{\circ}$ C

Data Processing: The mass spectrum corresponding to the chromatographic peak of **2-Acetylbutyrolactone** was extracted and analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Acetylbutyrolactone**.



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General Workflow for Spectroscopic Analysis of a Chemical Compound.

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